molecular formula C16H14Cl2N2O2 B4420879 N-(2,4-dichlorobenzoyl)phenylalaninamide

N-(2,4-dichlorobenzoyl)phenylalaninamide

Cat. No. B4420879
M. Wt: 337.2 g/mol
InChI Key: ZIFIHGJSPPFWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzoyl)phenylalaninamide, also known as DCPA, is a synthetic compound that has been widely used in scientific research for its unique properties. DCPA is a derivative of phenylalanine, an essential amino acid, and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzoyl)phenylalaninamide is based on its ability to interact with enzymes and proteins. This compound can bind to the active site of enzymes, inhibiting their activity. It can also mimic the structure of certain amino acids, allowing it to bind to proteins and affect their function. This compound has been shown to have a high affinity for certain proteins, making it a useful tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the digestion of proteins, which can lead to a decrease in protein absorption. This compound has also been shown to affect the activity of certain proteases, which can lead to a decrease in protein breakdown. In addition, this compound has been shown to affect the binding of ligands to proteins, which can have a wide range of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dichlorobenzoyl)phenylalaninamide in lab experiments is its ability to mimic the structure of certain amino acids, allowing it to interact with proteins in a specific way. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on biological systems can be unpredictable.

Future Directions

There are several future directions for the use of N-(2,4-dichlorobenzoyl)phenylalaninamide in scientific research. One direction is to explore its potential as a therapeutic agent for diseases such as cancer and Alzheimer's disease. This compound has been shown to have inhibitory effects on certain enzymes involved in these diseases, and further research could lead to the development of novel treatments. Another direction is to study the effects of this compound on protein folding and aggregation, which are important processes in many biological systems. Finally, this compound could be used to study the binding of ligands to proteins in more detail, which could lead to the development of new drugs and therapies.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. Its ability to mimic the structure of certain amino acids and interact with proteins in a specific way has made it a valuable tool for studying various biological processes. While there are limitations to its use, there are also many future directions for the use of this compound in scientific research, including the development of novel therapeutics and the study of protein folding and aggregation.

Scientific Research Applications

N-(2,4-dichlorobenzoyl)phenylalaninamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have inhibitory effects on enzymes such as trypsin and chymotrypsin, which are involved in the digestion of proteins. This compound has also been used as a substrate for proteases, which are enzymes that break down proteins. In addition, this compound has been used to study the binding of ligands to proteins, as it can mimic the structure of certain amino acids.

properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-11-6-7-12(13(18)9-11)16(22)20-14(15(19)21)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFIHGJSPPFWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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